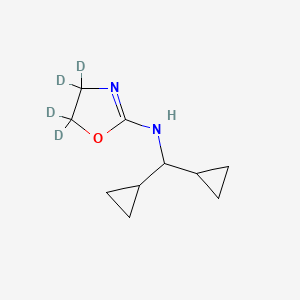
Malonate de diéthyle et d'éthoxy-2
Vue d'ensemble
Description
Diethyl 2-ethoxymalonate is an organic compound with the molecular formula C9H16O5. It is a diethyl ester of 2-ethoxymalonate and is commonly used in organic synthesis. This compound is known for its versatility in various chemical reactions, making it a valuable reagent in the field of organic chemistry.
Applications De Recherche Scientifique
Diethyl 2-ethoxymalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications in the treatment of cancer, viral infections, and inflammatory diseases.
Industry: Diethyl 2-ethoxymalonate is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
Diethyl 2-ethoxymalonate is a chemical compound with a molecular weight of 204.22 It’s known to participate in various chemical reactions, suggesting that its targets could be diverse depending on the specific reaction context .
Mode of Action
For instance, it can react with sodium ethoxide in toluene at 45-50°C . The specifics of its interaction with its targets would depend on the particular reaction and the other reactants involved.
Biochemical Pathways
Given its chemical reactivity, it’s plausible that it could be involved in various biochemical pathways depending on the specific reaction context .
Result of Action
It’s known that this compound can participate in chemical reactions, suggesting that its effects could be diverse depending on the specific reaction context .
Action Environment
It’s known that this compound should be stored in a dry room at normal temperature , suggesting that factors such as humidity and temperature could potentially influence its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 2-ethoxymalonate can be synthesized through the alkylation of diethyl malonate with ethyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds as follows:
- Diethyl malonate is deprotonated by sodium ethoxide to form the enolate ion.
- The enolate ion then undergoes nucleophilic substitution with ethyl bromide to yield diethyl 2-ethoxymalonate.
Industrial Production Methods: In an industrial setting, the synthesis of diethyl 2-ethoxymalonate involves similar steps but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-ethoxymalonate undergoes various types of chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.
Hydrolysis: It can be hydrolyzed to form 2-ethoxymalonate and ethanol.
Decarboxylation: Upon heating, it can undergo decarboxylation to yield ethyl acetate and carbon dioxide.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide and alkyl halides.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heat.
Major Products Formed:
Alkylation: Substituted malonates.
Hydrolysis: 2-ethoxymalonate and ethanol.
Decarboxylation: Ethyl acetate and carbon dioxide.
Comparaison Avec Des Composés Similaires
Diethyl malonate: A diethyl ester of malonic acid, commonly used in malonic ester synthesis.
Dimethyl malonate: A dimethyl ester of malonic acid, used in similar reactions as diethyl malonate.
Ethyl acetoacetate: A beta-keto ester used in the synthesis of various heterocyclic compounds.
Uniqueness: Diethyl 2-ethoxymalonate is unique due to the presence of an ethoxy group, which provides additional reactivity and versatility in organic synthesis. This makes it a valuable reagent for the synthesis of complex molecules that are not easily accessible using other malonate esters.
Propriétés
IUPAC Name |
diethyl 2-ethoxypropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIWYGMNGVBLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480012 | |
| Record name | Diethyl ethoxypropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37555-99-0 | |
| Record name | Diethyl ethoxypropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)

![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)









